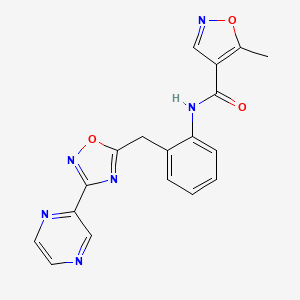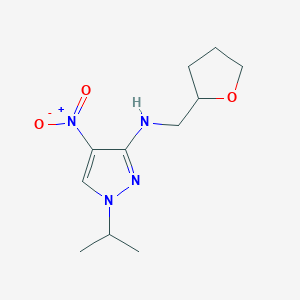
N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide, also known as DPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTA belongs to the class of pyridazine derivatives, which have been reported to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-diabetic effects.
Applications De Recherche Scientifique
Synthesis of Novel Compounds : This chemical has been used in the synthesis of new heterocyclic compounds with potential biological activities. For instance, the reaction of related compounds with antipyrin and hydrazines has led to the development of pyridazinone derivatives with antimicrobial and antifungal properties (Sayed et al., 2003).
Antimicrobial Activity : Several studies have synthesized novel derivatives and evaluated their antimicrobial activities. Compounds related to "N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide" have shown significant results against different microorganisms, suggesting their potential as antimicrobial agents (Mistry et al., 2009).
Antitumor Activity : Compounds structurally similar to "N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide" have been investigated for their antitumor properties. Several of these compounds have shown considerable anticancer activity against various cancer cell lines, making them of interest in the field of cancer research (Yurttaş et al., 2015).
Antinociceptive Activity : Research has been conducted on derivatives for their antinociceptive effects, with some showing higher potency than aspirin in pain relief models. This indicates potential applications in developing new pain management drugs (Doğruer et al., 2000).
Base Oil Improvement : Some pyridazinone derivatives, similar in structure, have been synthesized and tested as antioxidants for improving base oil. These compounds demonstrated effectiveness in this application, indicating a potential use in industrial lubricants (Nessim, 2017).
Ligand-Protein Interactions and Photovoltaic Efficiency : Certain benzothiazolinone acetamide analogs, structurally related to the compound , have been studied for their ligand-protein interactions, as well as their efficiency in photovoltaic applications, suggesting a role in renewable energy technologies (Mary et al., 2020).
Crystal Structure Analysis : Studies have been conducted on C,N-disubstituted acetamides, akin to "N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide", focusing on their crystal structures, which is crucial for understanding their chemical properties and potential applications in various fields (Narayana et al., 2016).
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2S/c1-2-27-15-6-3-13(4-7-15)18-9-10-20(25-24-18)28-12-19(26)23-14-5-8-16(21)17(22)11-14/h3-11H,2,12H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTGLMWPJFDVJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[[4-(3-methoxyphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2408645.png)
![N-(4-acetylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2408649.png)

![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)


![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2408659.png)
![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2408661.png)




